Landomycin A is classified as an angucycline antibiotic, a subclass of polyketides produced by certain actinobacteria. These compounds are known for their diverse biological activities, particularly their antibacterial and antitumor effects. The natural source of landomycin A, Streptomyces cyanogenus, is part of a larger family of soil bacteria known for their ability to produce a wide range of bioactive compounds.
The synthesis of landomycin A has been extensively researched, with various methods developed to construct its complex structure.
Another notable approach involves acetate-assisted arylation methods for constructing hindered B-rings in the core structure of landomycins Q and R, demonstrating the versatility and adaptability of synthetic strategies employed in landomycin research .
Landomycin A has a complex molecular structure characterized by a hexasaccharide linked to an aglycone core.
The molecular formula for landomycin A is C₃₁H₃₉O₁₃, with a molar mass of approximately 577.7 g/mol. The structure consists of multiple sugar units that are strategically linked to enhance its biological activity. The detailed stereochemistry and configuration of these sugar units are critical for the compound's interaction with biological targets.
The synthesis and functionalization of landomycin A involve several key chemical reactions that contribute to its final structure.
Landomycin A exerts its biological effects primarily through interference with DNA replication and transcription processes in target cells.
The mechanism involves binding to DNA or RNA polymerases, inhibiting their activity and leading to cell cycle arrest or apoptosis in cancer cells. This action is particularly effective against rapidly dividing cells, which is characteristic of many cancer types.
Landomycin A exhibits distinct physical and chemical properties that are relevant to its functionality.
Landomycin A has significant potential applications in scientific research and medicine.
Landomycin A (LaA) is exclusively produced by the Gram-positive soil bacterium Streptomyces cyanogenus S136 (DSM 5087), a strain first characterized in 1990 [3] [7] [8]. Genome sequencing of this strain revealed a linear chromosome of 8.77 Mb with a GC content of 71.84%, housing numerous biosynthetic gene clusters (BGCs) for secondary metabolites [7]. Despite its genetic capacity for producing diverse natural products, S. cyanogenus S136 remains the only known natural source of landomycin A, distinguishing it from other landomycins (e.g., landomycin E from Streptomyces globisporus) [3] [7]. The strain's optimal production occurs under submerged fermentation conditions, yielding LaA alongside minor analogues landomycins B, C, and D [3] [8].
Landomycin A was first isolated and structurally characterized in 1990 by Henkel, Rohr, and colleagues [3] [8]. It belongs to the angucycline antibiotic family, the largest subgroup of aromatic polyketides characterized by a tetracyclic benz[a]anthracene backbone with an angular fusion pattern [1] [6] [10]. Angucyclines exhibit diverse bioactivities, including antitumor, antibacterial, and antiviral properties. LaA is classified as a typical angucycline due to its non-aromatic B-ring and complex glycosylation pattern, contrasting with "linear" tetracyclines like doxorubicin [1] [6]. It shares biosynthetic origins with urdamycins and jadomycins but possesses superior anticancer potency and unique resistance profiles [1] [10].
Table 1: Key Landmarks in Landomycin A Research
Year | Discovery | Reference |
---|---|---|
1990 | First isolation and structural elucidation from S. cyanogenus S136 | [3] [8] |
1999 | Cloning and sequencing of the lan biosynthetic gene cluster | [1] |
2021 | Complete genome sequencing of S. cyanogenus S136 | [7] |
2022 | Structural basis of LanK repressor interaction with LaA carbohydrate chain | [4] |
Landomycin A (C₅₅H₇₄O₂₂, MW 1086.47 Da) possesses a tetracyclic benz[a]anthraquinone core (landomycinone A) with a non-aromatic B-ring and a linear hexasaccharide chain attached at the C8 phenolic oxygen [1] [5] [8]. This structure exhibits three key unique features:
Unprecedented Oligosaccharide Chain: LaA bears the longest deoxysugar chain among known angucyclines, consisting of six deoxygenated sugars: four D-olivoses (2,6-dideoxy sugars) and two L-rhodinoses (2,3,6-trideoxy sugars) [1] [5] [8]. The chain exhibits a unique repeating motif: D-olivose-β(1→4)-D-olivose-β(1→3)-L-rhodinose, duplicated to form the hexasaccharide (Oliv→Oliv→Rho)₂ [1] [8].
C-Glycosidic Linkage Absence: Unlike urdamycins and some other angucyclines, landomycin A lacks a C-glycosidic bond on its aglycone. Its sole glycosidic linkage is the O-glycosidic bond at C8 connecting the first D-olivose to the aglycone [1] [10].
Stereochemical Complexity: The aglycone features multiple chiral centers, including the angularly fused C12b position bearing a tertiary hydroxyl group derived from water (Michael addition) rather than molecular oxygen, a rarity in polyketide biosynthesis [1] [10]. The hexasaccharide chain displays specific anomeric configurations (β, β, α, β, β, α) [5] [8].
Table 2: Composition of the Landomycin A Hexasaccharide Chain
Position in Chain | Sugar Unit | Type | Linkage | Anomeric Configuration |
---|---|---|---|---|
1 (Aglycone attachment) | D-Olivose | 2,6-Dideoxyhexose | C8-OH → Oliv-1-O | β |
2 | D-Olivose | 2,6-Dideoxyhexose | Oliv-1-O-4 → Oliv-2-O | β |
3 | L-Rhodinose | 2,3,6-Trideoxyhexose | Oliv-2-O-3 → Rho-3-O | α |
4 | D-Olivose | 2,6-Dideoxyhexose | Rho-3-O-4 → Oliv-4-O | β |
5 | D-Olivose | 2,6-Dideoxyhexose | Oliv-4-O-4 → Oliv-5-O | β |
6 | L-Rhodinose | 2,3,6-Trideoxyhexose | Oliv-5-O-3 → Rho-6-O | α |
Visualization: The structure's complexity necessitates visualization tools. The SMILES string (available in [5]) provides a machine-readable representation, while the InChIKey (YMSZNAXJMXNNPT-OPAYXXSESA-N) enables database searches. For clarity, generating a 2D diagram highlighting the aglycone core and the (Oliv→Oliv→Rho)₂ motif is recommended.
The carbohydrate tail is functionally critical. It governs interactions with cellular targets (e.g., DNA synthesis interference) and regulatory proteins like the TetR-family repressor LanK, which controls landomycin export in S. cyanogenus [4]. LanK specifically binds landomycins with ≥3 sugar units, dissociating from DNA only upon LaA accumulation – an unprecedented mechanism where a TetR protein senses a glycoside rather than an aglycone [4]. The chain length also dictates bioactivity; landomycin E (trisaccharide) is significantly less potent than LaA (hexasaccharide) against various cancer cell lines [1] [4]. Furthermore, the carbohydrate moiety influences the molecule's interaction with biothiols like glutathione, forming fluorescent Michael adducts via the quinone moiety, which impacts its intracellular metabolism and redox cycling [2].
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